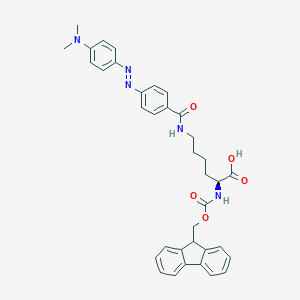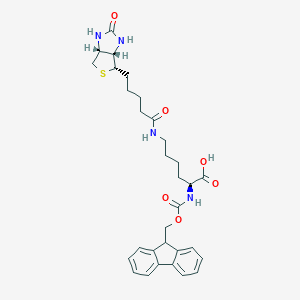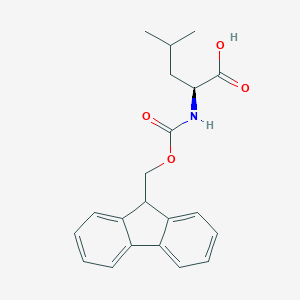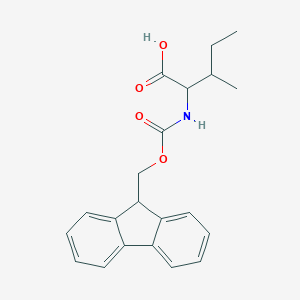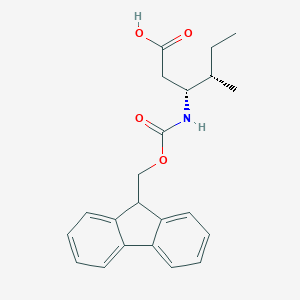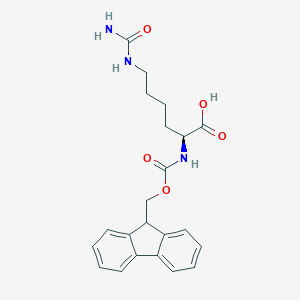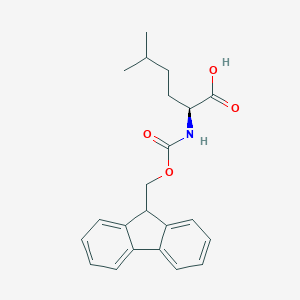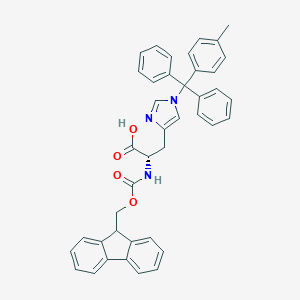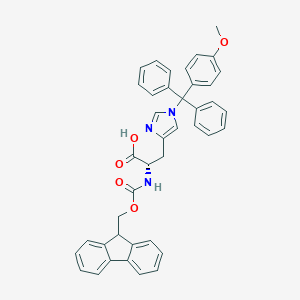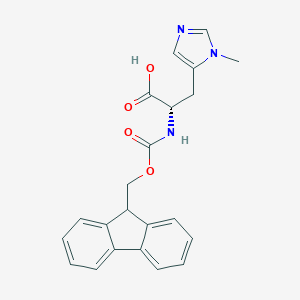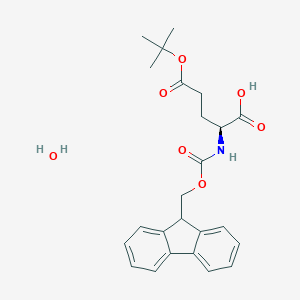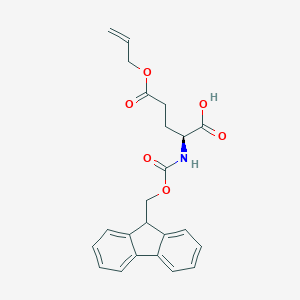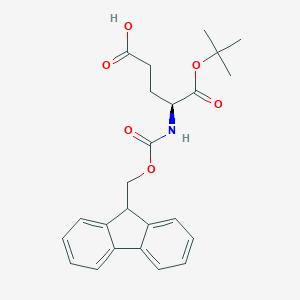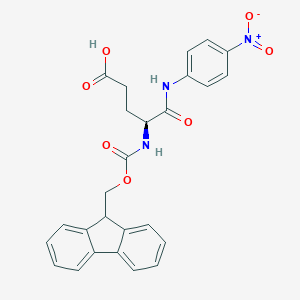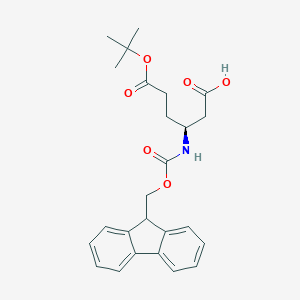
Fmoc-beta-Hoglu(Otbu)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-beta-Hoglu(Otbu)-OH, also known as 9-fluorenylmethyloxycarbonyl-beta-hydroxyglutamic acid tert-butyl ester, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a protecting group for the amino function, while the tert-butyl ester protects the carboxyl function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-Hoglu(Otbu)-OH typically involves the following steps:
Protection of the Carboxyl Group: The carboxyl group of beta-hydroxyglutamic acid is protected using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Protection of the Amino Group: The amino group is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
The reaction conditions generally involve:
- Solvents like dichloromethane or dimethylformamide.
- Temperature control to avoid decomposition.
- Purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk handling of reagents.
- Use of automated reactors for precise control of reaction conditions.
- Efficient purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Fmoc-beta-Hoglu(Otbu)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide.
Coupling Reactions: Formation of peptide bonds using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide at room temperature.
Coupling: DIC and HOBt in solvents like dimethylformamide or dichloromethane.
Major Products Formed
Deprotection: Beta-hydroxyglutamic acid tert-butyl ester.
Coupling: Peptides with beta-hydroxyglutamic acid residues.
科学研究应用
Chemistry
Fmoc-beta-Hoglu(Otbu)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of beta-hydroxyglutamic acid residues into peptide chains, which can influence the structure and function of the resulting peptides.
Biology
In biological research, peptides containing beta-hydroxyglutamic acid are studied for their role in protein-protein interactions and enzyme-substrate recognition.
Medicine
Peptides synthesized using this compound are explored for therapeutic applications, including the development of peptide-based drugs and vaccines.
Industry
In the pharmaceutical industry, this compound is used in the production of peptide-based active pharmaceutical ingredients (APIs).
作用机制
The mechanism by which Fmoc-beta-Hoglu(Otbu)-OH exerts its effects is primarily through its role in peptide synthesis. The Fmoc group protects the amino function during the synthesis, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl function, allowing for selective deprotection and coupling reactions.
相似化合物的比较
Similar Compounds
Fmoc-beta-Hoglu(OMe)-OH: Similar to Fmoc-beta-Hoglu(Otbu)-OH but with a methyl ester instead of a tert-butyl ester.
Fmoc-beta-Hoglu(OAll)-OH: Contains an allyl ester instead of a tert-butyl ester.
Uniqueness
This compound is unique due to its tert-butyl ester protection, which provides stability under various reaction conditions and allows for selective deprotection. This makes it particularly useful in solid-phase peptide synthesis.
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCDWOCHPTYDPV-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
